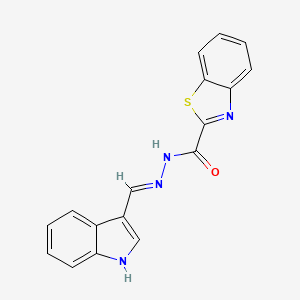

2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide

Vue d'ensemble

Description

Méthodes De Préparation

La synthèse du CAY10777 implique la réaction de l'acide benzothiazolecarboxylique avec l'indole-3-carboxaldéhyde en présence d'hydrate d'hydrazine. La réaction est généralement réalisée sous reflux dans un solvant approprié tel que l'éthanol ou le méthanol. Le produit est ensuite purifié par recristallisation ou chromatographie pour atteindre un niveau de pureté élevé ≥ 98% .

Analyse Des Réactions Chimiques

Le CAY10777 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent le convertir en ses formes réduites.

Substitution : Il peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le CAY10777 a plusieurs applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Il est utilisé comme composé de référence dans l'étude des agents antiprolifératifs et de leurs mécanismes.

Biologie : Il est utilisé dans les tests de prolifération cellulaire pour étudier ses effets sur différentes lignées cellulaires.

Mécanisme d'action

Le CAY10777 exerce ses effets antiprolifératifs en inhibant la prolifération des cellules HepG2. Les cibles moléculaires et les voies exactes impliquées ne sont pas entièrement élucidées, mais on pense qu'il interfère avec la régulation du cycle cellulaire et induit l'apoptose dans les cellules cancéreuses .

Applications De Recherche Scientifique

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole exhibit significant antimicrobial properties. The incorporation of the indole moiety enhances these effects, making this compound a candidate for the development of new antimicrobial agents. Studies have shown that it exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Candida albicans | Significant |

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, its efficacy against specific cancer types such as breast cancer and leukemia has been highlighted in several studies.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction | |

| HL-60 (leukemia) | 15.0 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. This makes it a potential candidate for treating inflammatory diseases.

Pesticidal Activity

The benzothiazole moiety is known for its pesticidal properties. Research indicates that this compound can serve as an effective pesticide against specific pests, including aphids and whiteflies. Its application could lead to reduced reliance on conventional pesticides, promoting sustainable agricultural practices.

| Pest Species | Efficacy (%) | Reference |

|---|---|---|

| Aphis gossypii | 85% | |

| Trialeurodes vaporariorum | 78% |

Organic Electronics

Recent studies have explored the use of this compound in organic electronic devices due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mécanisme D'action

CAY10777 exerts its antiproliferative effects by inhibiting the proliferation of HepG2 cells. The exact molecular targets and pathways involved are not fully elucidated, but it is believed to interfere with cell cycle regulation and induce apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Le CAY10777 peut être comparé à d'autres agents antiprolifératifs tels que :

CAY10566 : Un autre agent antiprolifératif avec une structure chimique différente mais une activité biologique similaire.

CAY10603 : Connu pour sa capacité à inhiber la prolifération cellulaire dans diverses lignées de cellules cancéreuses.

Ce qui distingue le CAY10777, c'est sa structure spécifique, qui comprend à la fois des fragments de benzothiazole et d'indole, contribuant à ses propriétés antiprolifératives uniques .

Activité Biologique

The compound 2-benzothiazolecarboxylic acid, (2E)-2-(1H-indol-3-ylmethylene)hydrazide is an indole-based derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C15H12N4O2S

- Molecular Weight : 316.35 g/mol

The structure consists of a benzothiazole moiety linked to an indole hydrazone, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of indole and benzothiazole exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains:

| Compound | Activity | Bacteria Tested | Reference |

|---|---|---|---|

| 1a2 | Excellent | Staphylococcus aureus | |

| 1b2 | Excellent | Bacillus subtilis | |

| 1c2 | Strong | Escherichia coli |

These findings suggest that the compound may possess broad-spectrum antimicrobial properties.

Antioxidant Activity

Indole derivatives are known for their antioxidant capabilities. In vitro studies have demonstrated that certain indole-based compounds can scavenge free radicals effectively. The antioxidant activity is often evaluated using the DPPH assay, where the percentage inhibition of DPPH radical formation is measured.

Anticancer Activity

Indole derivatives, including hydrazones, have been identified as potential apoptosis inducers. A study highlighted the discovery of indole-2-carboxylic acid benzylidene-hydrazides as potent apoptosis inducers in cancer cell lines. The mechanism involves the activation of apoptotic pathways leading to cell death in tumor cells .

The biological activity of This compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Binding : The compound may bind to specific receptors or proteins involved in oxidative stress response or apoptosis regulation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

- Antibacterial Efficacy : A series of synthesized indole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited a higher zone of inhibition compared to standard antibiotics .

- Antioxidant Potential : A study compared various indole derivatives for their antioxidant activity using DPPH and ABTS assays. Compounds showed varying degrees of efficacy, with some achieving over 80% inhibition at specific concentrations .

- Apoptosis Induction in Cancer Cells : A high-throughput screening assay identified several indole-hydrazone derivatives as potent inducers of apoptosis in cancer cell lines. The study emphasized the role of these compounds in activating caspase pathways .

Propriétés

IUPAC Name |

N-[(E)-1H-indol-3-ylmethylideneamino]-1,3-benzothiazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS/c22-16(17-20-14-7-3-4-8-15(14)23-17)21-19-10-11-9-18-13-6-2-1-5-12(11)13/h1-10,18H,(H,21,22)/b19-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEFPIJXJHRAGV-VXLYETTFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.